4-(1,1-difluoroethyl)pyridine-2-carbaldehyde
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Overview
Description
4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H7F2NO. It is characterized by the presence of a pyridine ring substituted with a difluoroethyl group and a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-difluoroethyl)pyridine-2-carbaldehyde typically involves the introduction of the difluoroethyl group to the pyridine ring followed by the formylation of the resulting compound. One common method involves the reaction of 4-(1,1-difluoroethyl)pyridine with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3). The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(1,1-Difluoroethyl)pyridine-2-carboxylic acid.
Reduction: 4-(1,1-Difluoroethyl)pyridine-2-methanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the development of biologically active molecules.
Medicine: Explored for its role in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1-difluoroethyl)pyridine-2-carbaldehyde depends on its specific application. In chemical reactions, the difluoroethyl group and formyl group can participate in various transformations, influencing the reactivity and properties of the compound. The molecular targets and pathways involved are determined by the nature of the reactions and the intended use of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Difluoroethyl)picolinaldehyde
- 2-Pyridinecarboxaldehyde, 4-(1,1-difluoroethyl)-
Comparison
4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is unique due to the presence of both a difluoroethyl group and a formyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1783754-70-0 |
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Molecular Formula |
C8H7F2NO |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
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